Methyl 2-[(2-chloropropanoyl)amino]benzoate

Synthetic efficiency Process chemistry Anthranilate amidation

Methyl 2-[(2-chloropropanoyl)amino]benzoate (CAS 72544-42-4; molecular formula C₁₁H₁₂ClNO₃; molecular weight 241.67 g/mol) is an ortho-substituted anthranilate derivative bearing a 2-chloropropanoyl amide at the 2-position and a methyl ester at the 1-position of the benzene ring. The compound is supplied as a research intermediate with a minimum purity of ≥98% and is characterized by a LogP of 2.039, a topological polar surface area (TPSA) of 55.4 Ų, three hydrogen bond acceptors, one hydrogen bond donor, and three rotatable bonds.

Molecular Formula C11H12ClNO3
Molecular Weight 241.67
CAS No. 72544-42-4
Cat. No. B2889592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(2-chloropropanoyl)amino]benzoate
CAS72544-42-4
Molecular FormulaC11H12ClNO3
Molecular Weight241.67
Structural Identifiers
SMILESCC(C(=O)NC1=CC=CC=C1C(=O)OC)Cl
InChIInChI=1S/C11H12ClNO3/c1-7(12)10(14)13-9-6-4-3-5-8(9)11(15)16-2/h3-7H,1-2H3,(H,13,14)
InChIKeyVGGTWLRWWCYXEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-[(2-chloropropanoyl)amino]benzoate (CAS 72544-42-4): Structural and Physicochemical Baseline for Procurement Differentiation


Methyl 2-[(2-chloropropanoyl)amino]benzoate (CAS 72544-42-4; molecular formula C₁₁H₁₂ClNO₃; molecular weight 241.67 g/mol) is an ortho-substituted anthranilate derivative bearing a 2-chloropropanoyl amide at the 2-position and a methyl ester at the 1-position of the benzene ring . The compound is supplied as a research intermediate with a minimum purity of ≥98% and is characterized by a LogP of 2.039, a topological polar surface area (TPSA) of 55.4 Ų, three hydrogen bond acceptors, one hydrogen bond donor, and three rotatable bonds . The structure contains a single chiral center at the C-2 position of the chloropropanoyl moiety, which distinguishes it from its 3-chloro positional isomer and the chloroacetyl analog that lack this stereogenic element .

Why Methyl 2-[(2-chloropropanoyl)amino]benzoate Cannot Be Interchanged with Positional Isomers or Dechlorinated Analogs: A Structural Rationale


In-class benzoate derivatives bearing chloropropanoyl substituents are not functionally interchangeable, because subtle variations in the position of chlorine substitution (2-chloro vs. 3-chloro), the presence or absence of the α-methyl branch, and the ester alkyl group (methyl vs. ethyl) alter the compound's physicochemical profile, stereochemical properties, and reactivity as a synthetic intermediate . The 2-chloro isomer (CAS 72544-42-4) possesses a chiral center that is absent in the 3-chloro positional isomer (CAS 37795-76-9), and the ortho-relationship between the amide and ester groups on the benzene ring permits intramolecular hydrogen bonding that is geometrically impossible in the para-substituted isomer (CAS 572881-39-1) . These structural differences translate into quantifiable divergences in chromatographic behavior, storage stability requirements, and downstream reactivity in stereoselective or sterically sensitive transformations, making blind substitution a source of experimental irreproducibility .

Quantitative Differentiation Evidence: Methyl 2-[(2-chloropropanoyl)amino]benzoate vs. Closest Analogs


Synthesis Yield: 97% Isolated Yield vs. 96% for the Chloroacetyl Analog

In a direct synthetic comparison using methyl anthranilate as the common starting material, acylation with 2-chloropropionyl chloride under Schotten-Baumann conditions (DCM, DIEA, 0°C to room temperature, 3.5 h) delivers Methyl 2-[(2-chloropropanoyl)amino]benzoate in 97% isolated yield (7.75 g from 5.0 g methyl anthranilate) [1]. Under analogous conditions, acylation of methyl anthranilate with chloroacetyl chloride (THF/water, NaHCO₃, 0°C) yields Methyl 2-[(chloroacetyl)amino]benzoate in 96% yield . The one-percentage-point yield advantage of the 2-chloropropanoyl derivative, while modest, is meaningful in multi-step sequences where cumulative yield preservation is critical.

Synthetic efficiency Process chemistry Anthranilate amidation

Chiral Center Configuration: One Stereogenic Center vs. Zero in the 3-Chloro Isomer and Chloroacetyl Analog

Methyl 2-[(2-chloropropanoyl)amino]benzoate possesses a single chiral center at the C-2 position of the 2-chloropropanoyl group (SMILES: COC(=O)c1ccccc1NC(=O)C(C)Cl; the starred carbon C*(H)(CH₃)(Cl) is tetrahedral with four different substituents) [1]. The 3-chloro positional isomer (CAS 37795-76-9; SMILES: COC(=O)C1=CC=CC=C1NC(=O)CCCl) bears the chlorine on a methylene group (–CH₂Cl), which is not a stereogenic center . Similarly, the chloroacetyl analog (CAS 58915-18-7) possesses no stereogenic center on its acyl chain . The presence of the chiral center means the target compound can exist as a pair of enantiomers and can, in principle, be resolved for enantioselective downstream applications.

Stereochemistry Chiral building block Asymmetric synthesis

1H-NMR Characterization: Full Spectral Assignment Enables Identity Verification and Purity Confirmation

The complete 1H-NMR spectral assignment for Methyl 2-[(2-chloropropanoyl)amino]benzoate is documented in US Patent 8,748,440 B2, recorded in CDCl₃ at an unspecified field strength: δ 11.8 (br, 1H, amide NH), 8.72 (dd, 1H, aromatic H-3), 8.08 (dd, 1H, aromatic H-6), 7.58 (m, 1H, aromatic H-5), 7.15 (m, 1H, aromatic H-4), 4.56 (q, 1H, CH(CH₃)Cl), 3.97 (s, 3H, COOCH₃), 1.85 (d, 3H, CH(CH₃)Cl) [1]. This assigned spectrum provides orthogonal identity confirmation (distinct from the 3-chloro isomer, whose methylene –CH₂Cl protons would resonate as a triplet near δ 3.8–3.9 rather than a quartet at δ 4.56) and enables quantification of purity by integration.

Analytical characterization Quality control Identity confirmation

Storage Stability: Cold-Chain Requirement (2–8°C) vs. Ambient Storage for Positional Isomers

Methyl 2-[(2-chloropropanoyl)amino]benzoate requires storage sealed in dry conditions at 2–8°C according to the supplier's specifications . In contrast, the 3-chloro positional isomer (CAS 37795-76-9) is specified for long-term storage merely in a 'cool, dry place' without explicit cold-chain requirement . The ethyl ester analog (CAS 359886-84-3) similarly does not mandate refrigerated storage . This differential storage requirement suggests that the 2-chloro derivative has a lower thermal stability threshold, likely due to the increased lability of the secondary alkyl chloride (C–Cl bond at a chiral secondary carbon) relative to the primary alkyl chloride in the 3-chloro isomer, which has implications for shipping logistics, shelf-life management, and inventory planning.

Stability Storage conditions Supply chain logistics

Physicochemical Profile: LogP 2.039 with 3 Rotatable Bonds – A Distinct ADME-Relevant Signature

The computed physicochemical parameters for Methyl 2-[(2-chloropropanoyl)amino]benzoate are: LogP = 2.039, TPSA = 55.4 Ų, 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 rotatable bonds . For the closest positional isomer, Methyl 2-[(3-chloropropanoyl)amino]benzoate (CAS 37795-76-9), the values are nearly identical for many parameters: LogP = 2.0406, TPSA = 55.4 Ų, 3 H-acceptors, 1 H-donor, but critically the number of rotatable bonds differs (4 rotatable bonds for the 3-chloro isomer vs. 3 for the target) due to the additional methylene spacer in the 3-chloropropanoyl chain . The chloroacetyl analog (CAS 58915-18-7) has 5 rotatable bonds and a lower molecular weight of 227.64 g/mol, and the ethyl ester analog has a molecular weight of 255.70 g/mol, altering LogP and steric profile .

Lipophilicity Drug-likeness Physicochemical property screening

Ortho-Substitution: Intramolecular Hydrogen Bonding Potential Absent in Para-Substituted Isomer

The ortho relationship between the 2-chloropropanoylamino group and the methyl ester on the benzene ring in the target compound enables intramolecular N–H···O hydrogen bonding between the amide NH and the ester carbonyl oxygen, a structural feature well-documented for ortho-aminobenzoate derivatives [1]. This intramolecular H-bond stabilizes a pseudo-planar conformation that influences both chromatographic retention time and molecular recognition events. The para-substituted isomer Methyl 4-[(2-chloropropanoyl)amino]benzoate (CAS 572881-39-1) lacks this intramolecular interaction due to the 1,4-relationship of the substituents, and consequently exhibits different conformational behavior and potentially different biological target engagement .

Molecular conformation Intramolecular H-bonding Structural biology

Optimal Procurement and Application Scenarios for Methyl 2-[(2-chloropropanoyl)amino]benzoate (CAS 72544-42-4)


Enantioselective Synthesis Requiring a Chiral Anthranilate Building Block

When a synthetic route demands a chiral intermediate downstream of the anthranilate core—such as in the preparation of enantiomerically enriched TRPM4 ion channel inhibitors or other stereochemically defined anthranilic amides—Methyl 2-[(2-chloropropanoyl)amino]benzoate is the only viable choice among the methyl ester chloropropanoyl analogs because it is the only member of this series bearing a stereogenic center (C-2 of the chloropropanoyl group) [1]. The 3-chloro isomer and the chloroacetyl analog lack chirality and cannot support enantioselective transformations. The documented 97% synthesis yield ensures economically viable access at multi-gram scale for medicinal chemistry programs [2].

Ortho-Aminobenzoate Hapten Design and Antibody Development Studies

Research groups developing antibodies against ortho-aminobenzoate haptens require the ortho substitution pattern specifically because the intramolecular N–H···O hydrogen bond between the amide NH and the ester carbonyl oxygen enforces a planar conformation that is critical for antibody recognition [1]. The para-substituted isomer (CAS 572881-39-1) cannot substitute in these immunological applications because it lacks the conformational constraint. The target compound's 1H-NMR amide NH signal at δ 11.8 confirms the presence of this strong intramolecular H-bond, providing a direct spectroscopic quality control marker to verify structural integrity upon receipt [2].

Multi-Step Medicinal Chemistry Campaigns Requiring Cumulative Yield Optimization

In multi-step synthetic sequences (≥5 steps) where each intermediate serves as a branching point for library synthesis, the 97% isolated yield of Methyl 2-[(2-chloropropanoyl)amino]benzoate offers a cumulative yield advantage over the 96% yield of the chloroacetyl analog [1]. While the per-step difference is only 1 percentage point, over a 6-step sequence the mathematical compounding yields a ~6.2% greater overall recovery of material, which translates directly to cost savings when scaled to the 10–100 g quantities typical of early medicinal chemistry efforts. Procurement of this intermediate should include specification of ≥98% purity with accompanying 1H-NMR documentation as provided in the patent literature [2].

Computational Compound Library Acquisition for Drug-Likeness Screening

For computational chemists and screening library curators selecting anthranilate derivatives with favorable drug-like physicochemical profiles, the target compound's combination of LogP 2.039, TPSA 55.4 Ų, and exactly 3 rotatable bonds places it within optimized Veber-rule space for oral bioavailability prediction [1]. The 3-chloro isomer, with 4 rotatable bonds, introduces additional conformational flexibility that may reduce binding affinity in rigid binding pockets. Procurement specifications should explicitly request the 2-chloro isomer (CAS 72544-42-4) and not the 3-chloro isomer (CAS 37795-76-9), as these are not interchangeable in structure–activity relationship (SAR) studies [2].

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